molecular formula C22H20FN7O2 B3413965 1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946285-23-0

1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

カタログ番号: B3413965
CAS番号: 946285-23-0
分子量: 433.4 g/mol
InChIキー: GZRKCXQPHDSWJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine moiety substituted by a 4-fluorobenzoyl group and a 4-methoxyphenyl ring. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes (e.g., kinases, phosphodiesterases) and receptors . The 4-fluorobenzoyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl substituent may influence electronic properties and binding affinity.

特性

IUPAC Name

(4-fluorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2/c1-32-18-8-6-17(7-9-18)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)15-2-4-16(23)5-3-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRKCXQPHDSWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Attachment of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the triazolopyrimidine core.

    Formation of the Piperazine Ring: The piperazine ring is then synthesized and attached to the triazolopyrimidine core through a condensation reaction.

    Introduction of the Fluorobenzoyl Group: Finally, the fluorobenzoyl group is introduced via an acylation reaction, typically using a fluorobenzoyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 1-(4-hydroxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine.

    Reduction: 1-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

2.1. Triazolo[4,5-d]Pyrimidine Derivatives
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide)
  • Core : Similar triazolo[4,5-d]pyrimidine backbone.
  • Substituents : Benzoxazol-2-yl and benzyl groups instead of fluorobenzoyl/piperazine.
  • Key Difference : The sulfide linkage and lack of piperazine reduce polarity compared to the target compound.
Anti-platelet/Antibacterial Triazolopyrimidines ()
  • Core: Triazolo[4,5-d]pyrimidine with thioether or cyclopropylamino substituents.
  • Substituents : Varied groups (e.g., 2-hydroxyethoxy, difluorophenylcyclopropane) enhance solubility or target specificity.
  • Activity : Demonstrated antiplatelet (IC₅₀: 0.1–10 µM) and antibacterial effects against S. aureus .
  • Comparison : The target compound’s 4-methoxyphenyl group may confer distinct pharmacokinetic profiles due to altered π-π stacking and hydrogen bonding.
2.2. Piperazine-Containing Analogues
[4-(4-Fluorobenzyl)Piperazin-1-yl]Methanones ()
  • Core : Piperazine linked to a fluorobenzyl group.
  • Substituents: Benzoyl chlorides generate diverse methanone derivatives.
  • Activity : Designed as tyrosine kinase inhibitors, with CAS-registered compounds (e.g., 7–12, 15, 16) lacking published data .
  • Key Difference : Absence of the triazolopyrimidine core limits cross-reactivity with purine-binding enzymes.
6-[4-[4,4-Bis(4-Fluorophenyl)Butyl]Piperazin-1-yl]-3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazine ()
  • Core : Triazolo[4,3-b]pyridazine instead of triazolo[4,5-d]pyrimidine.
  • Substituents : Bis(4-fluorophenyl)butyl chain enhances hydrophobicity.
  • Application : Patent-listed for undisclosed therapeutic uses, likely targeting CNS or oncology pathways .
2.3. Pyrazolo[1,5-a]Pyrimidinones (–14)
  • Core: Pyrazolo[1,5-a]pyrimidinone (e.g., MK63, MK66, MK85).
  • Substituents : Fluorophenyl, methoxyphenyl, or trifluoromethyl groups.
  • Activity : Evaluated for kinase inhibition; MK63 (tetrafluorophenyl) showed enhanced metabolic stability over MK66 (methoxyphenyl) .
  • Comparison: The triazolopyrimidine core in the target compound may offer stronger π-stacking interactions than pyrazolo[1,5-a]pyrimidinones.

Contradictions and Limitations

  • Evidence Gaps : Many analogues (e.g., CAS-registered compounds in ) lack published activity data, complicating direct comparisons.
  • Structural-Activity Paradox : While fluorinated groups generally enhance stability, excessive hydrophobicity (e.g., bis(4-fluorophenyl) in ) may reduce bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。